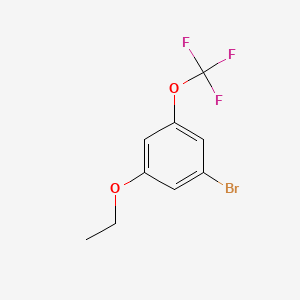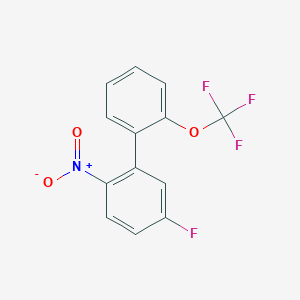
5-Fluoro-2-nitro-2'-(trifluoromethoxy)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the nitration of 5-Fluoro-2-(trifluoromethoxy)-1,1’-biphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Reduction: 5-Fluoro-2-amino-2’-(trifluoromethoxy)-1,1’-biphenyl.
Substitution: 5-Methoxy-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl.
Applications De Recherche Scientifique
5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-nitrobenzoic acid
- 5-Fluoro-2-nitrotoluene
Uniqueness
5-Fluoro-2-nitro-2’-(trifluoromethoxy)-1,1’-biphenyl is unique due to the presence of both a nitro group and a trifluoromethoxy group on a biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
Propriétés
Formule moléculaire |
C13H7F4NO3 |
|---|---|
Poids moléculaire |
301.19 g/mol |
Nom IUPAC |
4-fluoro-1-nitro-2-[2-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C13H7F4NO3/c14-8-5-6-11(18(19)20)10(7-8)9-3-1-2-4-12(9)21-13(15,16)17/h1-7H |
Clé InChI |
GPXOJYKUSVLACT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)[N+](=O)[O-])OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



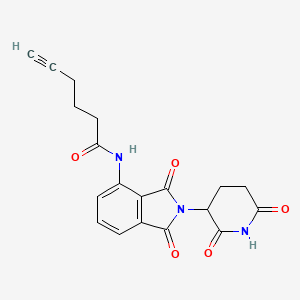

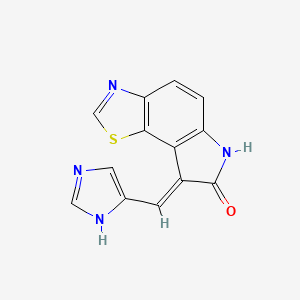
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
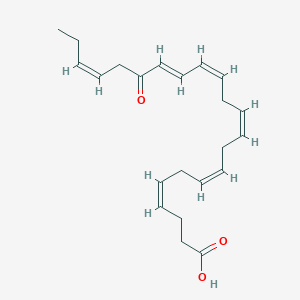




![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)

![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)
